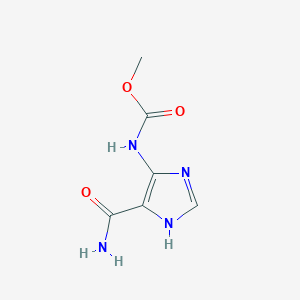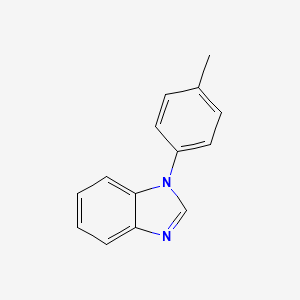![molecular formula C9H16ClN B3354543 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane CAS No. 59882-35-8](/img/structure/B3354543.png)
2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane
概要
説明
2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane is a bicyclic organic compound known for its unique structure and significant reactivity. This compound is part of the azabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms. The presence of a chloroethyl group further enhances its chemical versatility, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diazabicyclo[2.2.2]octane with 2-chloroethylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the bicyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. The final product is often purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex bicyclic or polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted azabicyclo compounds, which can have different functional groups attached to the bicyclic framework.
科学的研究の応用
2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism by which 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane exerts its effects involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound can also act as a ligand, binding to specific receptors and modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context.
類似化合物との比較
1,4-Diazabicyclo[2.2.2]octane: A related compound with similar bicyclic structure but without the chloroethyl group.
Quinuclidine: Another bicyclic amine with a different nitrogen arrangement.
Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids.
Uniqueness: 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane is unique due to the presence of the chloroethyl group, which enhances its reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in medicinal chemistry and drug development.
特性
IUPAC Name |
2-(2-chloroethyl)-2-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN/c10-5-6-11-7-8-1-3-9(11)4-2-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIFBXDJECGAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN2CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504348 | |
| Record name | 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59882-35-8 | |
| Record name | 2-(2-Chloroethyl)-2-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B3354468.png)




![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B3354511.png)

![1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3354521.png)






